

# Application Notes and Protocols: 6-Hydraxinonicotinic Acid (HYNIC) in Antibody-Drug Conjugate Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *6-Hydraxinonicotinic acid*

Cat. No.: *B164561*

[Get Quote](#)

## Introduction: The Pivotal Role of Linkers in ADC Development

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.<sup>[1]</sup> An ADC's architecture consists of three core components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a highly potent cytotoxic payload, and a chemical linker that bridges the two. The linker is not merely a passive connector; it is a critical determinant of the ADC's overall performance, governing its stability, safety, and efficacy.<sup>[2]</sup> An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, yet facilitate efficient release of the active drug upon internalization into the target cancer cell.<sup>[3][4][5][6]</sup>

Among the diverse chemistries employed for this purpose, **6-hydraxinonicotinic acid** (HYNIC) has emerged as a uniquely versatile and powerful bifunctional molecule. HYNIC's utility in ADC research is twofold. Primarily, it enables the formation of a highly stable bis-aryl hydrazone bond when reacted with an aromatic aldehyde, such as 4-formylbenzoate (4FB), making it an excellent choice for conjugating drug payloads.<sup>[7][8][9]</sup> Secondly, HYNIC functions as an efficient chelator for radiometals, most notably Technetium-99m (<sup>99m</sup>Tc), paving the way for the development of antibody-based radiopharmaceuticals for diagnostic imaging and therapy.<sup>[10][11][12][13]</sup>

This guide provides an in-depth exploration of HYNIC chemistry, offering detailed protocols for antibody modification, payload conjugation, and final ADC characterization, grounded in the principles of robust and reproducible bioconjugation.

## Part 1: The Underlying Chemistry of HYNIC-Mediated Conjugation

Understanding the chemical principles of HYNIC is essential for its successful application. The process can be logically divided into two main approaches: formation of a stable hydrazone bond for drug conjugation and chelation of radiometals for imaging agents.

### Covalent Conjugation via Bis-Aryl Hydrazone Formation

This is the most common application of HYNIC in cytotoxic ADC development. The strategy involves a two-step process: first, modifying the antibody with HYNIC, and second, reacting the HYNIC-activated antibody with a payload bearing a 4-formylbenzamide (4FB) group.

#### Step A: Antibody Modification with Succinimidyl-HYNIC (s-HYNIC)

The antibody is typically functionalized using an N-hydroxysuccinimide (NHS) ester of HYNIC, commonly known as s-HYNIC (or SANH).<sup>[7][8]</sup> This reagent reacts efficiently with primary amines, predominantly the  $\epsilon$ -amino groups of lysine residues on the antibody surface, to form a stable amide bond.<sup>[14]</sup> This reaction is typically performed under slightly alkaline conditions (pH 8.0-8.5) to ensure the lysine amine is deprotonated and thus maximally nucleophilic.<sup>[14]</sup> The result is an antibody decorated with reactive hydrazine moieties.



[Click to download full resolution via product page](#)

Caption: Workflow for antibody modification with s-HYNIC.

#### Step B: Hydrazone Bond Formation with 4-Formylbenzoate (4FB)

The HYNIC-modified antibody is then reacted with a payload that has been functionalized with a 4FB group. The aromatic hydrazine of HYNIC reacts with the aromatic aldehyde of 4FB to form a bis-aryl hydrazone bond.<sup>[9]</sup> This reaction proceeds optimally under mildly acidic conditions (pH ~6.0) and can be significantly accelerated by the addition of an aniline catalyst.<sup>[7][8]</sup> The resulting hydrazone bond is exceptionally stable across a broad pH range (2.0-10.0) and at elevated temperatures, a critical feature for *in vivo* stability.<sup>[7][8]</sup> A unique advantage of this chemistry is that the formation of the bond can be monitored spectrophotometrically, as it creates a chromophore that absorbs light around 354 nm.<sup>[8][9]</sup>



[Click to download full resolution via product page](#)

Caption: Formation of the stable bis-aryl hydrazone bond.

## HYNIC as a Chelator for Radiometal Labeling (e.g., $^{99m}\text{Tc}$ )

For applications in nuclear medicine, HYNIC serves as a bifunctional chelator to attach radionuclides like Technetium-99m ( $^{99m}\text{Tc}$ ) to a targeting antibody.[13] Strictly speaking, HYNIC is not a classic chelator in this context, as it forms a very strong, stable bond with the  $^{99m}\text{Tc}$  core but does not fully saturate its coordination sphere.[10][15] To complete the coordination and stabilize the complex, "co-ligands" are required. Common co-ligands include tricine and ethylenediamine-N,N'-diacetic acid (EDDA).[16][17] The choice of co-ligand is critical, as it influences the overall charge, stability, and pharmacokinetic properties of the resulting radiolabeled antibody.[16][17]



[Click to download full resolution via product page](#)

Caption: Chelation of <sup>99m</sup>Tc by HYNIC with a co-ligand.

## Part 2: Experimental Protocols

The following protocols provide a framework for generating a HYNIC-linked ADC. Researchers must optimize these conditions for their specific antibody and payload.

### Protocol 1: Antibody Modification with s-HYNIC

This protocol details the steps to introduce HYNIC moieties onto the antibody surface.

**Rationale:** The goal is to achieve a controlled level of modification. Over-modification can lead to protein aggregation or loss of antigen-binding affinity, while under-modification results in a low Drug-to-Antibody Ratio (DAR).<sup>[14]</sup> The reaction is performed at a slightly basic pH to favor the reaction with lysine amines and includes a desalting step to remove unreacted s-HYNIC, which could interfere with subsequent steps.

## Reagents & Materials

Monoclonal Antibody (mAb)

s-HYNIC linker (succinimidyl 6-hydraxinonicotinate acetone hydrazone)

Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Protein concentration assay kit (e.g., BCA or Bradford)

## Procedure:

- Antibody Preparation: Buffer exchange the antibody into Modification Buffer to a final concentration of 2-10 mg/mL. Ensure any amine-containing buffers (like Tris) are completely removed.[\[8\]](#)
- s-HYNIC Stock Solution: Immediately before use, prepare a 20-50 mM stock solution of s-HYNIC in anhydrous DMF or DMSO.
- Modification Reaction:
  - Calculate the volume of s-HYNIC stock solution needed to achieve the desired molar excess (e.g., 10-fold to 30-fold molar excess over the antibody).
  - Add the calculated volume of s-HYNIC stock to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).
  - Incubate the reaction for 1.5 - 2 hours at room temperature or 4°C. Reaction at lower temperatures can sometimes improve selectivity and preserve protein activity.[\[14\]](#)
- Purification: Remove excess, unreacted s-HYNIC by passing the reaction mixture through a desalting column equilibrated with a conjugation-compatible buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).

- Quantification: Measure the protein concentration of the purified HYNIC-modified antibody using a standard protein assay.

## Protocol 2: Determination of Molar Substitution Ratio (MSR)

This step is critical for quality control, as it quantifies the average number of HYNIC linkers incorporated per antibody.

**Rationale:** Knowing the MSR is essential for controlling the stoichiometry of the subsequent conjugation reaction and ensuring batch-to-batch consistency. This protocol uses p-nitrobenzaldehyde, which reacts with the incorporated hydrazine groups to form a chromophoric hydrazone that can be measured spectrophotometrically.[\[18\]](#)

---

### Reagents & Materials

---

HYNIC-modified Antibody

---

4-nitrobenzaldehyde

---

Acetonitrile or DMF

---

Spectrophotometer

---

### Procedure:

- Prepare a 50 mM stock solution of 4-nitrobenzaldehyde in acetonitrile or DMF.
- In a microcuvette, mix a known concentration of the HYNIC-modified antibody with a 100-fold molar excess of the 4-nitrobenzaldehyde solution.
- Incubate for 30 minutes at 37°C.
- Measure the absorbance at 380-390 nm.[\[18\]](#)
- Calculate the MSR using the Beer-Lambert law:
  - MSR =  $(A_{390} / \epsilon) / [\text{Antibody concentration in M}]$

- Where  $A_{390}$  is the absorbance, and  $\epsilon$  is the molar extinction coefficient of the resulting hydrazone (typically  $\sim 24,000 \text{ M}^{-1}\text{cm}^{-1}$ ).

## Protocol 3: Conjugation of HYNIC-Antibody to 4FB-Payload

This protocol describes the final conjugation step to create the ADC.

**Rationale:** This reaction forms the stable link between the antibody and the payload. It is performed at a mildly acidic pH to facilitate hydrazone formation. The addition of aniline as a catalyst dramatically increases the reaction rate, allowing for >95% conversion in approximately 2 hours.<sup>[8]</sup>

### Reagents & Materials

Purified HYNIC-modified Antibody

4FB-functionalized Payload

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

TurboLINK™ Catalyst Buffer (100 mM Aniline in Conjugation Buffer) or Aniline stock

Anhydrous DMSO

### Procedure:

- Payload Preparation:** Prepare a stock solution of the 4FB-payload in anhydrous DMSO at a concentration of 10-20 mM.
- Conjugation Reaction Setup:**
  - In a reaction tube, add the HYNIC-modified antibody in Conjugation Buffer.
  - Add the 4FB-payload stock solution to achieve a 1.5 to 3-fold molar excess over the number of incorporated HYNIC groups (as determined by the MSR).
  - Add the aniline catalyst to a final concentration of 10 mM.

- Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.
- Monitoring (Optional): The reaction can be monitored by measuring the increase in absorbance at 354 nm ( $\epsilon \approx 29,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ ), which corresponds to the formation of the bis-aryl hydrazone bond.[8]
- Purification: Purify the resulting ADC to remove unreacted payload, catalyst, and any unconjugated antibody. This is typically achieved using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

## Part 3: ADC Characterization and Quality Control

Thorough characterization is essential to ensure the final ADC product is safe, effective, and reproducible. The most critical quality attribute (CQA) is the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[19]

| Technique                                       | Information Provided                                                                                                            | Rationale & Key Insights                                                                                                                                                                                                                  |
|-------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hydrophobic Interaction Chromatography (HIC)    | Average DAR, drug-load distribution (species with 0, 2, 4, 6, 8 drugs), amount of unconjugated antibody.[20]                    | The "gold standard" for DAR analysis of cysteine and lysine conjugates.[21] The addition of a hydrophobic payload increases the protein's retention on the HIC column, allowing for the separation of different drug-loaded species. [22] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms covalent conjugation, precise mass of light and heavy chains, and overall ADC mass. Allows for DAR calculation.[1][19] | Provides unambiguous mass data to confirm the identity of each species observed in HIC. Can be performed under denaturing (RP-HPLC) or native conditions.                                                                                 |
| Size Exclusion Chromatography (SEC)             | Purity, detection of aggregates or fragments.                                                                                   | Essential for confirming the integrity of the ADC and ensuring that the conjugation process has not induced aggregation, which can impact safety and efficacy.                                                                            |
| UV-Vis Spectrophotometry                        | Simple estimation of average DAR.[23]                                                                                           | A rapid but less precise method. DAR is calculated by measuring absorbance at two wavelengths (e.g., 280 nm for protein and ~350 nm for the drug/linker) and using their respective extinction coefficients.                              |

## Part 4: Field-Proven Insights and Troubleshooting

- The Challenge of Heterogeneity: Standard conjugation to surface lysines results in a heterogeneous mixture of ADC molecules with varying DARs and conjugation sites.[24] This

heterogeneity can impact pharmacokinetics, efficacy, and the therapeutic window.[19] While HYNIC chemistry is robust, researchers should be aware that this is an inherent feature of lysine-based approaches. For more homogeneous products, site-specific conjugation strategies (e.g., targeting engineered cysteines) should be considered.[5][18]

- **Linker Stability is Paramount:** The stability of the bis-aryl hydrazone bond is a key advantage of the HYNIC system. However, the stability of the entire linker-payload construct must be evaluated. Premature cleavage in circulation leads to "off-target" toxicity and a reduction in therapeutic efficacy.[25][26]
- **Impact of Co-Ligands in Radiolabeling:** When using HYNIC for radiolabeling, the choice of co-ligand (e.g., tricine, EDDA) is not trivial. Studies have shown that different co-ligands can significantly alter the biodistribution and tumor-to-background ratios of the imaging agent.[16] For example,  $^{99m}\text{Tc}$ -HYNIC conjugates with tricine as a co-ligand have demonstrated superior tumor-to-muscle ratios compared to those with EDDA in some models.[16][17]

| Problem                               | Potential Cause(s)                                                                                                                               | Recommended Solution(s)                                                                                                                                                                                                    |
|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low MSR / Low HYNIC Incorporation     | Inactive s-HYNIC (hydrolyzed); Insufficient molar excess of s-HYNIC; Suboptimal pH; Presence of competing amine-containing buffers (e.g., Tris). | Use fresh, anhydrous DMF/DMSO for s-HYNIC stock. Increase molar ratio of s-HYNIC to antibody.[14]<br>Ensure Modification Buffer is at pH 8.0-8.5. Perform thorough buffer exchange to remove interfering substances.       |
| Antibody Aggregation                  | Over-modification of the antibody; High concentration of organic solvent; Suboptimal buffer conditions.                                          | Reduce the molar excess of s-HYNIC. Keep the final organic solvent concentration below 10%. Screen different buffers and pH values. Perform conjugation at a lower antibody concentration.                                 |
| Low Final ADC Yield                   | Inefficient conjugation reaction; Poor recovery during purification.                                                                             | Ensure correct pH (6.0) and inclusion of aniline catalyst for the HYNIC-4FB reaction.<br>Check activity of 4FB-payload.<br>Optimize purification protocol (e.g., select appropriate chromatography resin and column size). |
| Broad Peaks or Poor Resolution in HIC | High degree of heterogeneity; On-column aggregation or secondary interactions.                                                                   | This is partly expected with lysine conjugation. Optimize HIC method (gradient, salt type, temperature). For narrower peaks, consider site-specific conjugation methods.                                                   |

## References

- Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging. PubMed. [Link]

- A Brief Review of Chelators for Radiolabeling Oligomers - PMC - NIH.
- S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1) - Interchim. Interchim. [\[Link\]](#)
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - NIH.
- Nitriles form mixed-coligand complexes with (99m)Tc-HYNIC-peptide - PubMed. PubMed. [\[Link\]](#)
- The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC - PubMed Central.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [\[Link\]](#)
- Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules | Bioconjugate Chemistry - ACS Publications. American Chemical Society. [\[Link\]](#)
- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma - NIH.
- Conjugation of the NHS-Hynic to amine-derivatized oligomers, and radiolabeling with 99mTc. - ResearchGate.
- Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - NIH.
- Rhenium and Technetium-oxo Complexes with Thioamide Derivatives of Pyridylhydrazine Bifunctional Chelators Conjugated to the Tumour Targeting Peptides Octreotate and Cyclic-RGDfK | Inorganic Chemistry - ACS Publications. American Chemical Society. [\[Link\]](#)
- Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis - PubMed. PubMed. [\[Link\]](#)
- Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC - PubMed Central.
- Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC - NIH.
- Tricine co-ligand improved the efficacy of 99mTc-HYNIC-(Ser)3-J18 peptide for targeting and imaging of non-small-cell lung cancer - PubMed. PubMed. [\[Link\]](#)
- S-HyNic Conjug
- Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC)
- Understanding the Critical Role of Linkers in Advancing ADCs | Veranova. Veranova. [\[Link\]](#)
- Development of Integrated Informatics Workflows for the Automated Assessment of Comparability for Antibody Drug Conjugates (ADCs).
- A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjug
- Current ADC Linker Chemistry - PMC - NIH.

- Linker Technologies in ADCs: How They Impact Efficacy & Stability - Sygnature Discovery.
- Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs).
- An Integrated Workflow for Automated Calculation of Antibody-Drug Conjugate (ADC)
- In vivo testing of drug-linker stability - PubMed. PubMed. [\[Link\]](#)
- ADC Analysis by Hydrophobic Interaction Chrom
- ADC Analysis by Hydrophobic Interaction Chromatography - ResearchGate.
- In silico prediction of post-translational modifications in therapeutic antibodies - PMC - NIH.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - NIH.
- Conversion of 6 hydrazinonicotinic acid in presence of 99m Tc and tricine. - ResearchGate.
- Development of 99mTc-Hynic-Adh-1 Molecular Probe Specifically Targeting N-Cadherin and Its Preliminary Experimental Study in Monitoring Drug Resistance of Non-Small-Cell Lung Cancer - PMC - PubMed Central.
- Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Agilent Technologies. [\[Link\]](#)
- Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC).
- Drug-to-antibody ratio (DAR)
- 99mTc-Labeled 6-hydrazinopyridine-3-carboxylic acid (HYNIC)-conjugated murine anti-MUC1 monoclonal antibody PR81 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI.
- Characterisation and control strategy for an ADC - YouTube. YouTube. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. lcms.cz [[lcms.cz](http://lcms.cz)]
- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [[outsourcedpharma.com](http://outsourcedpharma.com)]
- 3. veranova.com [[veranova.com](http://veranova.com)]
- 4. adc.bocsci.com [[adc.bocsci.com](http://adc.bocsci.com)]

- 5. [sygnaturediscovery.com](#) [sygnaturediscovery.com]
- 6. [adc.bocsci.com](#) [adc.bocsci.com]
- 7. [vectorlabs.com](#) [vectorlabs.com]
- 8. [trilinkbiotech.com](#) [trilinkbiotech.com]
- 9. [interchim.fr](#) [interchim.fr]
- 10. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [benchchem.com](#) [benchchem.com]
- 14. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tricine co-ligand improved the efficacy of 99mTc-HYNIC-(Ser)3-J18 peptide for targeting and imaging of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [agilent.com](#) [agilent.com]
- 20. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [researchgate.net](#) [researchgate.net]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates [bocsci.com]
- 24. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 6-Hydrazinonicotinic Acid (HYNIC) in Antibody-Drug Conjugate Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164561#6-hydrazinonicotinic-acid-in-antibody-drug-conjugate-adc-research]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)